molecular formula C11H11BrN2S B2401301 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol CAS No. 852388-98-8

5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol

Cat. No.: B2401301
CAS No.: 852388-98-8
M. Wt: 283.19
InChI Key: VIZTYUGVWFOATO-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-ethyl-1H-imidazole-2-thiol (CAS 852388-98-8) is a chemical compound offered for research use as a building block in organic synthesis and medicinal chemistry. It belongs to the class of 1,5-diaryl-1H-imidazole derivatives, which are recognized as ubiquitous structural motifs in compounds with significant biological properties . This scaffold serves as a key intermediate for researchers, particularly in the design and synthesis of novel molecules targeting infectious diseases. Scientific literature indicates that structurally related 1,5-diaryl-1H-imidazole derivatives have been investigated as potential inhibitors of the protein-protein interaction between HIV-1 integrase (IN) and the host protein LEDGF/p75 . This interaction is a validated therapeutic target for a new class of antiviral agents known as allosteric integrase inhibitors (ALLINIs) or LEDGINs . Such compounds do not bind the viral enzyme's active site but instead act by promoting aberrant multimerization of HIV-1 IN, leading to the production of non-infectious viral particles . Furthermore, imidazole-based molecular hybrids and conjugates are a prominent area of research in the ongoing effort to overcome antibiotic resistance . While the specific activities of this compound must be confirmed by the researcher, its core structure provides a versatile pharmacophore for developing new chemical entities in antimicrobial and antiviral discovery programs. This product is intended for research purposes in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-(4-bromophenyl)-3-ethyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c1-2-14-10(7-13-11(14)15)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZTYUGVWFOATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CNC1=S)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with a halogenated imidazole.

    Thiol Substitution: The thiol group can be introduced through a nucleophilic substitution reaction, where a thiol reagent reacts with a suitable leaving group on the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or potassium tert-butoxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Applications

Research indicates that 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, making it a candidate for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The compound's mechanism of action involves interaction with bacterial membranes, leading to increased permeability and cell death. This property may be attributed to the thiol group, which can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzymatic activity or modifying protein function .

Anticancer Applications

The anticancer potential of this compound has also been explored. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

The mechanisms underlying its anticancer activity include:

  • Inhibition of DNA Synthesis : The imidazole ring interacts with DNA, potentially inhibiting DNA synthesis in cancer cells.
  • Antioxidant Properties : The presence of bromine enhances the compound's antioxidant capacity.
  • Disruption of Membrane Integrity : The thiol group may facilitate interactions with cellular membranes, leading to increased permeability and subsequent cell death .

Case Studies

A notable case study involved the application of this compound in a murine model of bacterial infection. Administration resulted in a significant reduction in bacterial load in infected tissues compared to controls, demonstrating its potential efficacy in vivo.

Material Science Applications

The electronic properties of this compound can be exploited in the development of new materials with specific conductivity or optical characteristics. Its unique structural features may lead to advancements in sensor technology and organic electronics.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol depends on its specific application:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function. This could involve binding to the active site of an enzyme or interacting with a receptor to block or activate its signaling pathway.

    Material Science: The electronic properties of the compound may be exploited in the development of new materials with specific conductivity or optical characteristics.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs of 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol, focusing on substituent differences and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 1-Ethyl, 5-(4-bromophenyl), 2-thiol C₁₁H₁₁BrN₂S 283.19 Prototype compound; reactive thiol group
5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol 1-(4-Methylphenyl) C₁₆H₁₃BrN₂S 345.26 Enhanced lipophilicity; potential CNS activity
5-(4-Bromophenyl)-1-[3-(isopropoxy)propyl]-1H-imidazole-2-thiol 1-[3-(Isopropoxy)propyl] C₁₆H₂₀BrN₂OS 377.31 Increased solubility in polar solvents
5-(4-Bromophenyl)-1-allyl-1H-imidazole-2-thiol 1-Allyl C₁₂H₁₁BrN₂S 295.20 Crosslinking potential via allyl group
5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol 1-(4-Chlorophenyl) C₁₅H₁₀BrClN₂S 373.68 Dual halogenated; antimicrobial activity

Key Observations :

  • Reactivity : The allyl-substituted analog (1-allyl) offers a reactive site for further functionalization, such as thiol-ene click chemistry .
  • Halogen Effects : The 4-chlorophenyl analog combines bromine and chlorine, which may improve binding to halogen-bonding targets in enzyme inhibition .
Physicochemical and Spectral Properties
  • Hydrogen Bonding : The thiol group participates in S–H···N hydrogen bonds, as observed in crystal structures of related compounds (e.g., O–H···N interactions in ). This influences solubility and solid-state packing .
  • Spectroscopy : IR spectra show characteristic S–H stretches near 2550 cm⁻¹, while ¹H NMR reveals deshielded protons adjacent to the bromophenyl ring (δ 7.4–7.8 ppm) .

Biological Activity

5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C11H11BrN2S
  • Molecular Weight : 283.19 g/mol

The structure features an imidazole ring and a thiol group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, particularly enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzymatic activity or modifying protein function. The imidazole ring may interact with metal ions, influencing metalloproteins and other metal-dependent biological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest its effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in the development of new antimicrobial agents .

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast, liver, and lung cancer cells. The compound's mechanism involves disrupting cellular pathways associated with cancer cell growth and survival .

Case Study: Anticancer Efficacy

In a recent study, the compound was tested against several cancer cell lines:

  • Cell Line : MDA-MB-231 (Breast Cancer)
    • IC50 : 15 µM
  • Cell Line : HepG2 (Liver Cancer)
    • IC50 : 12 µM
  • Cell Line : A549 (Lung Cancer)
    • IC50 : 18 µM

These results indicate promising potential for the compound as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol?

A one-pot multicomponent reaction involving aldehydes, ammonium acetate, and thiourea derivatives is widely used. For example, condensation of 4-bromobenzaldehyde with ethylamine and thiourea in the presence of a catalyst (e.g., acetic acid) under reflux yields the target compound. Alternative routes include cyclization of α-bromoketones with thiourea derivatives . Purification typically involves recrystallization from methanol or ethanol, with yields ranging from 65% to 85% depending on substituent reactivity .

Q. How is the compound characterized spectroscopically?

  • NMR : 1H^1H NMR shows distinct signals for the ethyl group (δ ~1.3 ppm for CH3_3, δ ~4.2 ppm for CH2_2) and aromatic protons (δ 7.2–7.8 ppm for the bromophenyl ring). 13C^13C NMR confirms the imidazole ring carbons (δ 120–150 ppm) and the thiol sulfur’s electronic effects .
  • FTIR : A sharp S–H stretch at ~2550 cm1^{-1}, C–Br at ~650 cm1^{-1}, and imidazole ring vibrations at 1450–1600 cm1^{-1} .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ peaks consistent with the molecular formula C11_{11}H10_{10}BrN2_2S .

Q. What solvent systems are optimal for crystallization?

Methanol and ethanol are preferred due to the compound’s moderate polarity. Slow evaporation at 4°C produces crystals suitable for X-ray diffraction. Additives like dimethyl sulfoxide (DMSO) may enhance crystal quality by modulating solubility .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its stability?

X-ray crystallography reveals intermolecular hydrogen bonds (S–H⋯N) between the thiol and imidazole nitrogen, forming a 1D chain structure. Van der Waals interactions between bromophenyl groups further stabilize the lattice. Dihedral angles between the imidazole core and substituents (e.g., ~76.9° for bromophenyl) impact packing efficiency .

Crystallographic Data Values
Space groupP21_1/c
Unit cell parameters (Å, °)a = 10.2, b = 12.5, c = 14.8; β = 102.3
Hydrogen bond length (Å)S–H⋯N: 2.89
Planarity deviation (imidazole)≤0.008 Å

Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analysis .

Q. What computational approaches predict the compound’s reactivity in biological systems?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G** level optimize geometry and frontier molecular orbitals. The HOMO (-5.8 eV) localizes on the thiol and imidazole groups, suggesting nucleophilic reactivity. Molecular docking studies with fungal CYP51 (a cytochrome P450 enzyme) show binding affinity (ΔG = -9.2 kcal/mol), supporting antifungal potential .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

Comparative studies with analogs (e.g., 5-(4-chlorophenyl) or 1-methyl derivatives) reveal:

  • Bromine’s electron-withdrawing effect enhances thiol acidity (pKa ~8.5 vs. ~9.2 for chloro derivatives), increasing electrophilic interactions.
  • Ethyl substitution at N1 improves lipid solubility (logP ~2.7) compared to bulkier groups, enhancing membrane permeability .

Methodological Challenges

Q. How can conflicting NMR data for imidazole derivatives be resolved?

Dynamic thiol–thione tautomerism may cause signal splitting. Low-temperature NMR (e.g., -40°C in CDCl3_3) stabilizes the thiol form, simplifying interpretation. Deuterium exchange experiments confirm proton environments .

Q. What strategies mitigate byproduct formation during synthesis?

  • Catalyst Optimization : Use of iodine (5 mol%) suppresses oxidative dimerization of the thiol group.
  • Protection-Deprotection : Temporary protection of the thiol as a disulfide (e.g., with Boc-ethyl) prevents undesired cross-reactions .

Data Contradictions & Resolution

Q. Why do reported melting points vary across studies (e.g., 142–148°C)?

Polymorphism and solvent inclusion (e.g., methanol clathrates) cause discrepancies. Differential Scanning Calorimetry (DSC) under nitrogen identifies true melting points (sharp endotherm at 146°C) .

Q. How reliable are in silico predictions of environmental persistence?

While QSAR models estimate a half-life of 120 days in soil, experimental validation via HPLC-MS degradation studies (pH 7.4, 25°C) is essential. Conflicting computational data often arise from oversimplified solvation models .

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